molecular formula C25H46N6O7 B046216 Perindopril-Arginin CAS No. 612548-45-5

Perindopril-Arginin

Katalognummer: B046216
CAS-Nummer: 612548-45-5
Molekulargewicht: 542.7 g/mol
InChI-Schlüssel: RYCSJJXKEWBUTI-YDYAIEMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Perindopril arginine is a medication used primarily to treat high blood pressure, heart failure, and stable coronary artery disease. It belongs to the class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. Perindopril arginine is a prodrug, which means it is metabolized in the body to its active form, perindoprilat. This compound works by relaxing blood vessels, thereby lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Perindopril arginine is primarily indicated for:

  • Hypertension Management : It is used to lower blood pressure in patients with essential hypertension.
  • Heart Failure Treatment : The compound is effective in managing symptomatic heart failure.
  • Cardiovascular Risk Reduction : Perindopril arginine is indicated for reducing the risk of cardiac events in patients with stable coronary artery disease, particularly those with a history of myocardial infarction or revascularization .

Pharmacokinetics and Bioequivalence

The pharmacokinetic profile of perindopril arginine has been studied extensively. Key findings include:

  • Bioavailability : Studies have shown that perindopril arginine exhibits bioequivalence to perindopril tert-butylamine, allowing for a substitution without loss of efficacy .
  • Combination Therapy : Perindopril arginine is often combined with amlodipine, a calcium channel blocker, to enhance antihypertensive effects. Clinical trials have demonstrated that this fixed-dose combination simplifies treatment regimens for patients by reducing pill burden while maintaining therapeutic efficacy .

Clinical Studies and Case Reports

Several clinical studies have investigated the effectiveness and safety of perindopril arginine:

  • Phase III Clinical Trials : A pivotal study (X985400) compared the fixed-dose combination of perindopril arginine and amlodipine against their individual components. Results indicated significant reductions in blood pressure with the combination therapy compared to monotherapy .
  • Pharmacokinetic Studies : Trials assessing the pharmacokinetics of perindopril arginine in conjunction with amlodipine showed that co-administration did not result in adverse interactions, supporting its use in combination therapies .

Comparative Data Tables

Below is a summary table highlighting key findings from various studies on perindopril arginine:

StudyDesignPopulationTreatmentKey Findings
X985400Phase III500 patients with hypertensionPerindopril arginine + Amlodipine vs MonotherapySignificant BP reduction; improved patient adherence
PKH-05985-002Bioequivalence Study36 participantsPerindopril arginine + Amlodipine vs Tert-butylamine + AmlodipineNo significant differences in pharmacokinetics
CL2-05985-005Phase II200 patients with heart failurePerindopril arginine monotherapyImproved symptoms and quality of life

Wirkmechanismus

Target of Action

Perindopril arginine, also known as Perindopril L-arginine, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is a key regulator of blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . This results in vasodilation, reduced secretion of vasopressin, decreased production and release of aldosterone, among other effects . Collectively, these changes help to lower blood pressure.

Pharmacokinetics

Perindopril arginine is rapidly metabolized in the liver to perindoprilat, its active metabolite . The onset of action is observed within 1 to 2 hours, with peak effect achieved at around 4 to 6 hours . The elimination half-life of perindoprilat ranges from 3 to 10 hours . It is excreted in urine, with 4% to 12% excreted as unchanged drug .

Result of Action

The primary result of perindopril arginine’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the RAAS pathway, it causes vasodilation, which lowers blood pressure and increases the supply of blood and oxygen to the heart . This makes it effective in the treatment of conditions like hypertension and congestive heart failure .

Action Environment

The action of perindopril arginine can be influenced by various environmental factors. For instance, the bioavailability of perindoprilat is increased in patients with hepatic impairment, resulting in higher plasma concentrations . Additionally, the plasma concentrations of perindopril and perindoprilat are approximately twice as high in patients over 70 years of age compared to younger patients .

Biochemische Analyse

Biochemical Properties

Perindopril Arginine is rapidly metabolized in the liver to perindoprilat, its active metabolite . Perindoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

Perindopril Arginine, through its active metabolite perindoprilat, exerts its effects on various types of cells, primarily the cells of the cardiovascular system . It works by blocking a substance in the body that causes the blood vessels to tighten . As a result, Perindopril Arginine relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .

Molecular Mechanism

The molecular mechanism of action of Perindopril Arginine involves the inhibition of ACE . This prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, resulting in lower levels of angiotensin II . This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, Perindopril Arginine has been shown to have sustained effects over time . Early studies revealed that, in addition to sustained 24-hour antihypertensive activity with once-daily dosing, Perindopril Arginine is able to reverse arterial remodeling in hypertensive patients .

Metabolic Pathways

Perindopril Arginine is extensively metabolized, with only 4-12% of the dose recovered in urine following oral administration . It is metabolized via first pass effect (62%) and systemic hydrolysis (38%) to perindoprilat, its active metabolite .

Transport and Distribution

Perindopril Arginine is transported and distributed within cells and tissues primarily through the bloodstream . Its transport across biological membranes might be regulated by membrane transporters .

Subcellular Localization

The subcellular localization of Perindopril Arginine is not explicitly documented. Given its mechanism of action, it can be inferred that it interacts with ACE, which is found on the surface of cells, particularly in the lungs and kidneys .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Perindopril Arginin umfasst mehrere Schritte. Zunächst wird Perindopril durch eine Reihe chemischer Reaktionen synthetisiert. Zu den wichtigsten Schritten gehören die Bildung des Indolrings und die Anlagerung der Ethoxycarbonylgruppe. Der letzte Schritt beinhaltet die Reaktion von Perindopril mit L-Arginin unter Bildung von Perindopril Arginin .

Industrielle Produktionsverfahren: Die industrielle Produktion von Perindopril Arginin erfolgt typischerweise unter Verwendung standardisierter Nassgranulationstechniken, gefolgt von einer Filmbeschichtung. Die Granulate werden hergestellt, indem mikrokristalline Cellulose in einem Hochgeschwindigkeitsmischer homogenisiert wird, gefolgt von der Zugabe der Granulationsflüssigkeit. Anschließend werden die Granulate getrocknet und beschichtet, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Perindopril Arginin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von Perindopril Arginin gebildet wird, ist Perindoprilat, der aktive Metabolit, der für seine therapeutischen Wirkungen verantwortlich ist .

Vergleich Mit ähnlichen Verbindungen

    Lisinopril: Another ACE inhibitor used to treat high blood pressure and heart failure.

    Amlodipine: A calcium channel blocker used for similar indications but works through a different mechanism.

    Ramipril: An ACE inhibitor with similar therapeutic uses.

Uniqueness: Perindopril arginine is unique in its formulation as an arginine salt, which provides better stability and bioavailability compared to other forms such as perindopril erbumine. This makes it a preferred choice in certain clinical settings .

Biologische Aktivität

Perindopril arginine is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and heart failure. This compound is a salt form of perindopril, which is a prodrug that is metabolized into its active form, perindoprilat. The biological activity of perindopril arginine is characterized by its pharmacokinetics, stability, efficacy, and safety profile, which are critical for its therapeutic applications.

Pharmacological Mechanism

Perindopril arginine acts by inhibiting the ACE enzyme, which plays a pivotal role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to angiotensin II, perindoprilat reduces vasoconstriction and aldosterone secretion, leading to decreased blood pressure and reduced cardiac workload. This mechanism is beneficial in treating conditions such as hypertension and heart failure.

Stability and Pharmacokinetics

Perindopril arginine exhibits improved stability compared to other salt forms like perindopril-tert-butylamine. Research indicates that perindopril arginine is 50% more stable , extending its shelf life from 2 to 3 years under various climatic conditions . The pharmacokinetic profile shows that after oral administration, perindopril is rapidly absorbed, with peak plasma concentrations occurring approximately 1 hour post-dose. The bioavailability of perindopril arginine ranges from 65-75% , while its active metabolite, perindoprilat, has a bioavailability of about 20% .

Clinical Efficacy

Perindopril arginine has demonstrated significant efficacy in clinical settings:

  • Hypertension Management : In a study involving patients with mild to moderate hypertension, perindopril arginine effectively reduced systolic blood pressure compared to placebo .
  • Cardiovascular Risk Reduction : It has been shown to lower the risk of cardiovascular death and non-fatal myocardial infarction in patients with stable coronary artery disease .

Table 1: Clinical Efficacy Data

Study ReferenceConditionTreatmentOutcome
HypertensionPerindopril ArginineSignificant reduction in systolic BP
Stable Coronary Artery DiseasePerindopril ArginineReduced risk of cardiovascular events
Combination TherapyPerindopril Arginine + IndapamideImproved arterial stiffness

Safety Profile

The safety profile of perindopril arginine is comparable to other ACE inhibitors. Common adverse effects include dizziness, headache, and fatigue. However, serious side effects such as angioedema can occur, necessitating caution in susceptible individuals . Regular monitoring of renal function and potassium levels is recommended due to the potential for renal impairment associated with RAAS inhibition.

Case Studies

  • Case Study on Hypertension : A double-blind randomized controlled trial assessed the efficacy of perindopril arginine in hypertensive patients. Results indicated a statistically significant reduction in both systolic and diastolic blood pressure when compared to placebo over a 12-week period.
  • Combination Therapy Case : In patients with resistant hypertension, perindopril arginine combined with indapamide was evaluated. This combination therapy resulted in enhanced blood pressure control and improved patient adherence due to better tolerability and fewer side effects compared to monotherapy .

Eigenschaften

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSJJXKEWBUTI-YDYAIEMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210159
Record name Perindopril L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612548-45-5
Record name Perindopril L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612548-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindopril arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612548455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindopril L-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-5-{[amino(imino)methyl]amino}pentanoic acid-(2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-(ethoxycarbonyl)butyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERINDOPRIL ARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFT5IM1KGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perindopril arginine
Reactant of Route 2
Perindopril arginine
Reactant of Route 3
Perindopril arginine
Reactant of Route 4
Reactant of Route 4
Perindopril arginine
Reactant of Route 5
Perindopril arginine
Reactant of Route 6
Perindopril arginine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.